2,3-Dimethoxyhydroquinone

Pulse Radiolysis Semiquinone Stability Free Radical Chemistry

Sourcing a hydroquinone with uncontrolled autoxidation can derail CoQ analog synthesis and invalidate redox studies. 2,3-Dimethoxyhydroquinone (CAS 52643-52-4) provides a structurally precise solution. • Regiospecific 2,3-dimethoxy substitution ensures correct coupling for CoQ10 analog production, eliminating regioisomer risk. • Controlled autoxidation kinetics bridge the gap between inert methyl-substituted and overly reactive halogenated analogs, enabling reliable redox probe design. • Enhanced semiquinone radical stability makes it an ideal model for electron transfer studies. Bulk and custom pack sizes available with batch-specific documentation for procurement compliance.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 52643-52-4
Cat. No. B191128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxyhydroquinone
CAS52643-52-4
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1OC)O)O
InChIInChI=1S/C8H10O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4,9-10H,1-2H3
InChIKeyXGFABYCTEQAZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxyhydroquinone: Hydroquinone Scaffold with Modulated Redox Properties


2,3-Dimethoxyhydroquinone (CAS 52643-52-4) is a di‑methoxylated derivative of 1,4‑benzenediol, belonging to the broader class of substituted hydroquinones. Unlike simple alkyl‑substituted or unsubstituted hydroquinones, the presence of two methoxy groups on the aromatic ring significantly alters its redox chemistry and stability profile [1]. The compound is a solid under standard conditions and serves as a versatile intermediate in organic synthesis, including the production of coenzyme Q analogs, while its intrinsic antioxidant capacity is governed by the electron‑donating character of the hydroquinone core [2].

Why 2,3-Dimethoxyhydroquinone Cannot Be Replaced in Redox-Sensitive Applications


Substitution patterns on the hydroquinone ring are not merely structural decorations; they are critical determinants of autoxidation kinetics, semiquinone radical stability, and, consequently, the overall performance of a formulation or an assay. In‑class compounds such as 2‑methylhydroquinone or the unsubstituted parent hydroquinone exhibit markedly different autoxidation rates and radical disproportionation behaviors [1]. These differences stem from the electron‑donating or ‑withdrawing effects of the substituents, which modulate the equilibrium between the hydroquinone, semiquinone radical, and quinone forms [2]. Therefore, substituting 2,3‑dimethoxyhydroquinone with a structurally similar analog without rigorous validation risks altering reaction yields, introducing uncontrolled redox cycling, and invalidating comparative biological or chemical data.

Quantitative Differentiation Against Structural Analogs


Superior Semiquinone Stability

Pulse radiolysis studies demonstrate that methoxy‑substituted benzosemiquinone anion radicals (Q·⁻) exhibit enhanced stability compared to their methyl‑substituted and unsubstituted counterparts. The rate constant for semiquinone disproportionation (2k₁) was significantly lower for methoxy‑substituted radicals, indicating a higher kinetic stability [1].

Pulse Radiolysis Semiquinone Stability Free Radical Chemistry

Controlled Autoxidation Rate

A systematic study of naphthohydroquinone autoxidation at physiological pH (7.4) established a quantitative rank order of autoxidation rates. 2,3‑Dimethoxy‑1,4‑naphthohydroquinone exhibited a substantially lower autoxidation rate than halogenated derivatives (e.g., 2,3‑dichloro, 2‑bromo) and a moderately lower rate than 2‑methoxy, placing it in a distinct kinetic class [1].

Autoxidation Kinetics Hydroquinone Stability Redox Cycling

Lower Redox Potential

Technical literature indicates that the redox potential of 2,3‑dimethoxyhydroquinone is lower than that of many other hydroquinone compounds, rendering it more easily reduced . This contrasts with, for instance, 2,6‑dimethoxyhydroquinone, which is reported to have a higher redox potential than p‑hydroxybenzoic acid .

Electrochemistry Redox Potential Reducing Agent

Research and Industrial Use Cases


Radical Scavenging and Electron Transfer Studies

The enhanced stability of the semiquinone radical derived from 2,3‑dimethoxyhydroquinone, as demonstrated by pulse radiolysis [1], makes it an ideal model compound for studying electron transfer processes and radical disproportionation kinetics. Researchers can use it to dissect the role of methoxy substituents in modulating the lifetime of reactive intermediates without the confounding effects of rapid, uncontrolled autoxidation.

Formulations Requiring Moderate Autoxidation

Based on the direct quantitative ranking of naphthohydroquinone autoxidation rates [1], 2,3‑dimethoxyhydroquinone occupies a well‑defined middle ground. It autoxidizes more slowly than highly reactive halogenated derivatives but faster than methyl‑substituted or unsubstituted analogs. This makes it a strategically selected compound for designing controlled‑release systems or redox‑activated probes where a specific, non‑extreme autoxidation profile is a prerequisite.

Synthesis of Coenzyme Q Intermediates and Ubiquinone Analogs

The 2,3‑dimethoxy substitution pattern on the hydroquinone ring serves as a direct building block for the synthesis of coenzyme Q10 and its analogs [2]. In these synthetic pathways, the precise substitution pattern is critical for subsequent coupling reactions. Using a hydroquinone with an alternative substitution pattern (e.g., 2,6‑dimethoxy) would lead to a different regio‑isomer, thereby failing to generate the desired biologically active coenzyme Q structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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